V-9302

Übersicht

Beschreibung

V-9302 ist ein kompetitiver Antagonist des transmembranen Glutaminflusses, der selektiv und potent auf den Aminosäuretransporter Alanin-, Serin-, Cystein-Transporter 2 (ASCT2) abzielt. Diese Verbindung hat ein signifikantes Potenzial gezeigt, die Glutaminaufnahme in Krebszellen zu hemmen, was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion zur Bildung des Endprodukts. Die detaillierten Synthesewege und Reaktionsbedingungen sind in der Regel geschützte Informationen, die von den Herstellern gehalten werden. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert werden kann, die die Verwendung spezifischer Reagenzien und Katalysatoren beinhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess würde Schritte wie Reinigung, Kristallisation und Qualitätskontrolle beinhalten, um die Anforderungen für Forschungs- und potenzielle therapeutische Anwendungen zu erfüllen .

Wissenschaftliche Forschungsanwendungen

V-9302 has a wide range of scientific research applications, including but not limited to:

Cancer Research: This compound has shown potential in inhibiting the growth and proliferation of cancer cells by targeting glutamine uptake.

Metabolic Studies: The compound is used to study the role of glutamine metabolism in various biological processes.

Drug Development: This compound serves as a lead compound for the development of new therapeutic agents targeting glutamine transporters.

Tumor Microenvironment: Research has shown that this compound can alter the tumor microenvironment by inhibiting glutamine uptake, which is critical for cancer cell survival.

Wirkmechanismus

Target of Action

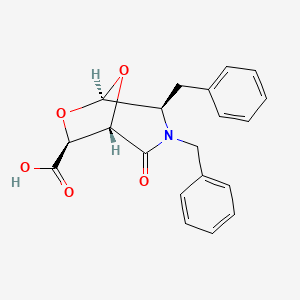

V-9302, also known as (S)-2-amino-4-(bis(2-((3-methylbenzyl)oxy)benzyl)amino)butanoic acid or (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]-butanoic acid, primarily targets the amino acid transporter ASCT2 . ASCT2, a member of the Solute Carrier 1A (SLC1A) family, is a sodium-dependent solute-carrier protein responsible for the import of neutral amino acids and is the primary transporter of glutamine in cancer cells . Elevated ASCT2 levels have been linked to poor survival in many human cancers .

Mode of Action

this compound acts as a competitive small molecule antagonist of transmembrane glutamine flux . It selectively and potently blocks the function of ASCT2, inhibiting the transport of glutamine into the cell . This blockade results in attenuated cancer cell growth and proliferation, increased cell death, and increased oxidative stress .

Biochemical Pathways

The inhibition of ASCT2 by this compound affects multiple facets of glutamine metabolism . Glutamine serves as a key intermediate in numerous metabolic processes leveraged by cancer cells, including biosynthesis, cell signaling, and oxidative protection . By blocking glutamine transport, this compound potentially abrogates these processes, disrupting the metabolic demands of the cancer cells .

Result of Action

The result of this compound’s action is a decrease in cancer cell growth and proliferation, an increase in cell death, and an increase in oxidative stress . These effects collectively contribute to its antitumor responses observed in vitro and in vivo .

Action Environment

The action of this compound can be influenced by the tumor microenvironment . For instance, in the context of co-delivery with other agents such as MS-275, this compound can induce a lethal reactive oxygen species (ROS) storm and trigger cell pyroptosis . This suggests that the efficacy and stability of this compound can be enhanced when used in combination with other therapeutic agents that increase ROS levels .

Biochemische Analyse

Biochemical Properties

V-9302 plays a significant role in biochemical reactions by inhibiting the amino acid transporter ASCT2 (SLC1A5). This inhibition disrupts the transmembrane flux of glutamine, a critical amino acid for cellular metabolism and growth. This compound interacts with ASCT2 by binding to its active site, thereby preventing the transporter from facilitating glutamine uptake . This interaction leads to a decrease in intracellular glutamine levels, which can affect various metabolic pathways and cellular functions.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In cancer cells, this compound inhibits the uptake of glutamine, which is essential for their rapid growth and proliferation. This inhibition leads to reduced cell viability and increased apoptosis in glutamine-dependent cancer cells . Additionally, this compound has been found to suppress the proliferation and migration of vascular smooth muscle cells (VSMCs) by inhibiting mTORC1 activity and mitochondrial respiration . These effects highlight the potential of this compound as a therapeutic agent in cancer and other diseases characterized by abnormal cell growth and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the ASCT2 transporter. By binding to the active site of ASCT2, this compound competitively inhibits the transport of glutamine across the cell membrane . This inhibition leads to a decrease in intracellular glutamine levels, which in turn affects various metabolic pathways. The reduction in glutamine availability can lead to decreased synthesis of nucleotides, proteins, and other essential biomolecules, ultimately resulting in reduced cell proliferation and increased apoptosis . Additionally, this compound has been shown to inhibit mTORC1 activity, further contributing to its anti-proliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and protected from light . In vitro studies have shown that this compound can maintain its inhibitory effects on ASCT2-mediated glutamine uptake for extended periods. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and increased apoptosis in glutamine-dependent cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving hepatocellular carcinoma (HCC) xenograft mouse models, this compound demonstrated dose-dependent tumor inhibition . At higher doses, this compound effectively reduced tumor growth and induced apoptosis in glutamine-dependent cancer cells. At very high doses, this compound may exhibit toxic or adverse effects, and careful dosage optimization is necessary to balance efficacy and safety

Metabolic Pathways

This compound is involved in metabolic pathways related to glutamine metabolism. By inhibiting ASCT2-mediated glutamine uptake, this compound disrupts the availability of glutamine for various metabolic processes. This inhibition affects the synthesis of nucleotides, proteins, and other essential biomolecules, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound has been shown to deplete glutathione levels and induce reactive oxygen species (ROS) production, further contributing to its anti-proliferative effects . The compound’s impact on metabolic flux and metabolite levels highlights its potential as a therapeutic agent in cancer and other diseases characterized by abnormal metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through its interaction with the ASCT2 transporter. By binding to the active site of ASCT2, this compound inhibits the transport of glutamine across the cell membrane This inhibition affects the localization and accumulation of glutamine within cells, leading to reduced intracellular glutamine levels and subsequent metabolic effects

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the ASCT2 transporter. By binding to ASCT2, this compound inhibits the transport of glutamine across the cell membrane, leading to reduced intracellular glutamine levels This inhibition affects various subcellular compartments and organelles involved in glutamine metabolism, including the mitochondria and endoplasmic reticulum

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of V-9302 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound can be synthesized through a series of organic reactions involving the use of specific reagents and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet the required standards for research and potential therapeutic use .

Analyse Chemischer Reaktionen

Reaktionstypen

V-9302 unterliegt hauptsächlich Reaktionen im Zusammenhang mit seiner Funktion als Antagonist des transmembranen Glutaminflusses. Diese Reaktionen umfassen:

Hemmung der Glutaminaufnahme: This compound hemmt die Aufnahme von Glutamin durch das ASCT2-Transportsystem.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen, obwohl dies nicht der Hauptfokus ihrer Verwendung ist.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen:

Glutamin: Als primäres Substrat für ASCT2.

Inhibitoren: Wie zum Beispiel 2-Amino-2-norbornancarbonsäure (BCH) für Selektivitätsstudien.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit this compound entstehen, stehen in der Regel im Zusammenhang mit seinen hemmenden Wirkungen auf die Glutaminaufnahme, was zu verringerten Glutaminspiegeln in Zellen und damit zu Auswirkungen auf den Zellstoffwechsel und das Zellwachstum führt .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, einschließlich, aber nicht beschränkt auf:

Krebsforschung: This compound hat Potenzial gezeigt, das Wachstum und die Proliferation von Krebszellen zu hemmen, indem es die Glutaminaufnahme gezielt angreift.

Stoffwechselstudien: Die Verbindung wird verwendet, um die Rolle des Glutaminstoffwechsels in verschiedenen biologischen Prozessen zu untersuchen.

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer therapeutischer Wirkstoffe, die auf Glutamintransporter abzielen.

Tumormikroumgebung: Forschungen haben gezeigt, dass this compound die Tumormikroumgebung verändern kann, indem es die Glutaminaufnahme hemmt, die für das Überleben von Krebszellen entscheidend ist.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es kompetitiv den ASCT2-Transporter hemmt, der für die Aufnahme von Glutamin in Zellen verantwortlich ist. Durch die Blockierung dieses Transporters reduziert this compound die Verfügbarkeit von Glutamin, einem wichtigen Nährstoff für das Wachstum und Überleben von Krebszellen. Dies führt zu erhöhtem oxidativen Stress, reduzierter Zellproliferation und erhöhtem Zelltod .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gamma-L-Glutamyl-p-nitroanilid (GPNA): Ein weiterer Inhibitor der Glutaminaufnahme, jedoch mit geringerer Potenz im Vergleich zu V-9302.

Einzigartigkeit von this compound

This compound ist einzigartig in seiner hohen Selektivität und Potenz für den ASCT2-Transporter. Es hat eine 100-fache Verbesserung der Potenz gegenüber Gamma-L-Glutamyl-p-nitroanilid gezeigt, was es zu einem effektiveren Inhibitor der Glutaminaufnahme macht . Darüber hinaus unterstreicht seine Fähigkeit, oxidativen Stress und Zelltod in Krebszellen zu induzieren, sein Potenzial als Therapeutikum .

Eigenschaften

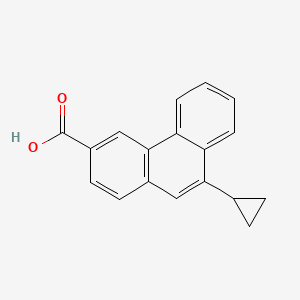

IUPAC Name |

(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O4/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKNVAAMULVFNN-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CC[C@@H](C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)

![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;dibromide](/img/structure/B611545.png)

![15,21-diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene;2,2,2-trifluoroacetate](/img/structure/B611546.png)